molecular formula C8H16O B2613221 1-Methoxy-4-methylcyclohexane CAS No. 90200-72-9

1-Methoxy-4-methylcyclohexane

Cat. No.: B2613221
CAS No.: 90200-72-9
M. Wt: 128.215
InChI Key: VBAPYXHNMYKBKN-UHFFFAOYSA-N
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Description

1-Methoxy-4-methylcyclohexane is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexane, where a methoxy group (-OCH3) and a methyl group (-CH3) are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-4-methylcyclohexane can be synthesized through several methods. One common method is the Williamson Ether Synthesis, where an alkyl halide (such as methyl iodide) reacts with a cyclohexanol derivative in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of aromatic compounds followed by etherification. The use of catalysts such as palladium on carbon (Pd/C) or platinum (Pt) can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with Pd/C or Pt catalysts.

    Substitution: Alkyl halides, nucleophiles like NaI or NH3.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or aminated cyclohexane derivatives.

Scientific Research Applications

1-Methoxy-4-methylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-methylcyclohexane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s lipophilic nature allows it to penetrate cell membranes and affect intracellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-methylbenzene: An aromatic compound with similar functional groups but different ring structure.

    1-Methoxy-4-ethylcyclohexane: A cyclohexane derivative with an ethyl group instead of a methyl group.

    1-Methoxy-4-methylcyclopentane: A cyclopentane derivative with similar functional groups but a smaller ring size.

Uniqueness

1-Methoxy-4-methylcyclohexane is unique due to its specific ring structure and functional group arrangement, which confer distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-methoxy-4-methylcyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAPYXHNMYKBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90200-72-9
Record name 1-Methoxy-4-methylcyclohexane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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